



Application Note: In Vitro Enzymatic Assay for Mz325 with HDAC6 and Sirt2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Mz325	
Cat. No.:	B12388600	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for in vitro enzymatic assays to evaluate the inhibitory activity of **Mz325**, a dual inhibitor of Histone Deacetylase 6 (HDAC6) and Sirtuin 2 (Sirt2).

Introduction

Mz325 has been identified as a dual inhibitor of HDAC6 and Sirt2, enzymes implicated in the pathogenesis of cancer and neurodegenerative diseases.[1] Accurate determination of the inhibitory potency of **Mz325** against both enzymes is crucial for its characterization and further development. This application note details fluorometric-based in vitro assays for measuring the enzymatic activity of HDAC6 and Sirt2 and quantifying the inhibitory effects of **Mz325**.

The assays are based on the deacetylation of a fluorogenic peptide substrate by the respective enzyme. Subsequent development releases a fluorophore, and the resulting fluorescence is proportional to the enzyme's activity. The half-maximal inhibitory concentration (IC50) of **Mz325** is determined by measuring the reduction in fluorescence in the presence of varying concentrations of the inhibitor.

Data Presentation

The inhibitory activities of **Mz325** and control compounds against HDAC6 and Sirt2 are summarized in the table below.



Compound	Target Enzyme	IC50	Reference
Mz325	HDAC6	Data derived from[1]	[1]
Sirt2	9.7 μΜ	[1]	
Tubastatin A	HDAC6	~15 nM	Control
AGK2	Sirt2	~3.5 μM	Control

Experimental Protocols

These protocols are designed for a 96-well plate format suitable for multi-sample analysis.

In Vitro Enzymatic Assay for HDAC6

This fluorometric assay measures the ability of **Mz325** to inhibit the deacetylase activity of recombinant human HDAC6.

Materials:

- Recombinant Human HDAC6 Enzyme
- HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- HDAC Substrate: Boc-Lys(Ac)-AMC (Nα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin)
- Developer Solution (containing a trypsin-like protease)
- Mz325 (Test Inhibitor)
- Tubastatin A (Positive Control Inhibitor)
- DMSO (Vehicle Control)
- 96-well black, flat-bottom plates
- Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Protocol:



Reagent Preparation:

- Prepare a stock solution of Mz325 and Tubastatin A in DMSO.
- Perform serial dilutions of the inhibitors in HDAC Assay Buffer to achieve a range of desired concentrations.
- Dilute the HDAC6 enzyme in HDAC Assay Buffer to the desired working concentration.
- Prepare the HDAC substrate solution in HDAC Assay Buffer.

Assay Procedure:

- Add diluted inhibitor solutions (Mz325, Tubastatin A, or DMSO for vehicle control) to the wells of the 96-well plate.
- Add the diluted HDAC6 enzyme solution to each well, except for the "no-enzyme" control wells.
- Initiate the enzymatic reaction by adding the HDAC substrate solution to all wells.
- Incubate the plate at 37°C for 60 minutes.
- Signal Development and Detection:
 - Stop the reaction and develop the fluorescent signal by adding the Developer Solution to each well.
 - Incubate the plate at 37°C for 15-30 minutes.
 - Measure the fluorescence intensity using a microplate reader.

Data Analysis:

- Subtract the background fluorescence (from "no-enzyme" control wells).
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (100% activity).



 Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Enzymatic Assay for Sirt2

This fluorometric assay measures the NAD+-dependent deacetylase activity of recombinant human Sirt2 and the inhibitory effect of **Mz325**.

Materials:

- Recombinant Human Sirt2 Enzyme
- Sirt2 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- Sirt2 Substrate: Fluorogenic p53-based peptide (e.g., Gln-Pro-Lys-Lys(ε-acetyl)-AMC)
- NAD+ (Nicotinamide adenine dinucleotide)
- Developer Solution
- Mz325 (Test Inhibitor)
- AGK2 (Positive Control Inhibitor)
- DMSO (Vehicle Control)
- · 96-well black, flat-bottom plates
- Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Protocol:

- Reagent Preparation:
 - Prepare stock solutions of Mz325 and AGK2 in DMSO.
 - Create serial dilutions of the inhibitors in Sirt2 Assay Buffer.
 - Dilute the Sirt2 enzyme in Sirt2 Assay Buffer to the desired working concentration.

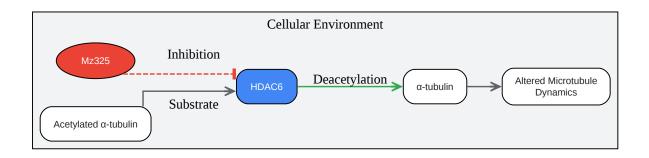


- Prepare the Sirt2 substrate and NAD+ solutions in Sirt2 Assay Buffer.
- Assay Procedure:
 - Add the diluted inhibitor solutions (Mz325, AGK2, or DMSO for vehicle control) to the wells
 of the 96-well plate.
 - Add the diluted Sirt2 enzyme solution to each well, except for the "no-enzyme" control wells.
 - Add the NAD+ solution to all wells.
 - Pre-incubate the plate at 37°C for 10-15 minutes.
 - Initiate the reaction by adding the Sirt2 substrate solution to all wells.
 - Incubate the plate at 37°C for 60 minutes.
- Signal Development and Detection:
 - Stop the reaction and develop the fluorescent signal by adding the Developer Solution to each well.
 - Incubate the plate at room temperature for 15 minutes.
 - Measure the fluorescence intensity using a microplate reader.
- Data Analysis:
 - Subtract the background fluorescence (from "no-enzyme" control wells).
 - Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (100% activity).
 - Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations



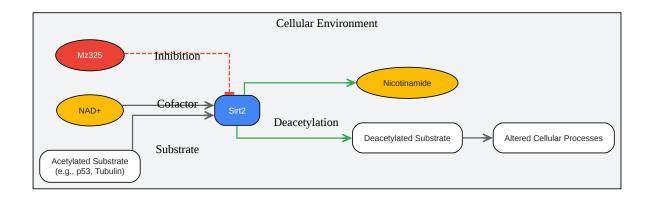
HDAC6 Inhibition Signaling Pathway



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Caption: Inhibition of HDAC6 by Mz325 prevents the deacetylation of α -tubulin.

Sirt2 Inhibition Signaling Pathway

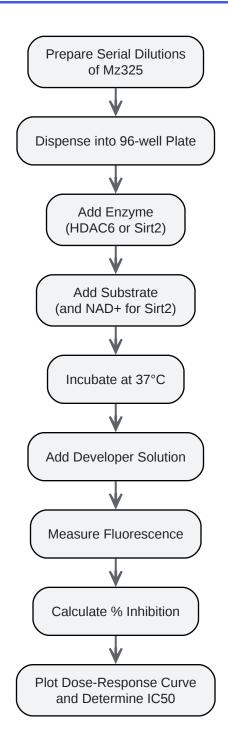


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Caption: Mz325 inhibits the NAD+-dependent deacetylase activity of Sirt2.

Experimental Workflow for IC50 Determination





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Caption: General workflow for determining the IC50 of Mz325.

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References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Note: In Vitro Enzymatic Assay for Mz325 with HDAC6 and Sirt2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388600#in-vitro-enzymatic-assay-for-mz325-with-hdac6-and-sirt2]

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